Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide

Physicochemical Profiling Drug-likeness Fragment-Based Drug Discovery

Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide (CAS 925605-98-7), systematically named N-(4-phenylmethoxyphenyl)cyclobutanecarboxamide, is a synthetic organic compound with the molecular formula C₁₈H₁₉NO₂ and a molecular weight of 281.35 g/mol. It features a cyclobutane carboxamide core linked to a 4-benzyloxyphenyl moiety, placing it within the broader class of cyclobutanecarboxamide derivatives.

Molecular Formula C18H19NO2
Molecular Weight 281.355
CAS No. 925605-98-7
Cat. No. B2529701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide
CAS925605-98-7
Molecular FormulaC18H19NO2
Molecular Weight281.355
Structural Identifiers
SMILESC1CC(C1)C(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3
InChIInChI=1S/C18H19NO2/c20-18(15-7-4-8-15)19-16-9-11-17(12-10-16)21-13-14-5-2-1-3-6-14/h1-3,5-6,9-12,15H,4,7-8,13H2,(H,19,20)
InChIKeyFEJFUWVAQOFOJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Cyclobutanecarboxylic Acid (4-Benzyloxy-Phenyl)-Amide (CAS 925605-98-7): A Versatile Small Molecule Scaffold for Medicinal Chemistry and Chemical Biology Procurement


Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide (CAS 925605-98-7), systematically named N-(4-phenylmethoxyphenyl)cyclobutanecarboxamide, is a synthetic organic compound with the molecular formula C₁₈H₁₉NO₂ and a molecular weight of 281.35 g/mol . It features a cyclobutane carboxamide core linked to a 4-benzyloxyphenyl moiety, placing it within the broader class of cyclobutanecarboxamide derivatives. This compound is commercially available as a versatile small molecule scaffold (typically at ≥95–98% purity) from multiple suppliers, with catalog listings emphasizing its utility as a building block for organic synthesis, medicinal chemistry scaffold diversification, and biochemical probe development .

Why Generic Substitution Fails for Cyclobutanecarboxylic Acid (4-Benzyloxy-Phenyl)-Amide (CAS 925605-98-7): Structural and Pharmacophoric Differentiation from Close Analogs


Cyclobutanecarboxamide derivatives bearing substituted phenyl groups cannot be generically interchanged due to the profound influence of the 4-benzyloxy substituent on molecular recognition, physicochemical properties, and biological target engagement. The benzyloxy group introduces a specific hydrophobic and hydrogen-bond-accepting pharmacophoric element that is absent in simpler N-phenylcyclobutanecarboxamides such as N-(4-methoxyphenyl)cyclobutanecarboxamide (C₁₂H₁₅NO₂, MW 205.25) [1]. Furthermore, derivatives of this scaffold have been evaluated in distinct therapeutic contexts—including as GPR40 agonists (showing micromolar potency), as integrin αvβ3 antagonists (with IC₅₀ < 1 μM and t₁/₂ > 80 min), and as PARP10 inhibitors (where the cyclobutyl derivative 3c rescued cells from PARP10-induced apoptosis)—demonstrating that subtle structural variations direct entirely different biological outcomes [2][3]. The specific combination of the cyclobutane ring, which provides conformational rigidity and metabolic stability, with the 4-benzyloxyphenyl group, which enables key π-stacking and hydrogen-bond interactions, creates a unique pharmacophore that is not replicated by simple analogs bearing methoxy, hydroxy, or unsubstituted phenyl groups.

Quantitative Differentiation Evidence for Cyclobutanecarboxylic Acid (4-Benzyloxy-Phenyl)-Amide (CAS 925605-98-7) Versus Closest Analogs


Physicochemical Property Differentiation: Molecular Weight and Rotatable Bond Count vs. N-(4-Methoxyphenyl)cyclobutanecarboxamide

Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide (MW 281.35 g/mol, 5 rotatable bonds) is a substantially larger and more flexible scaffold than its simpler analog N-(4-methoxyphenyl)cyclobutanecarboxamide (MW 205.25 g/mol, 2 rotatable bonds). This places the target compound in a higher molecular weight and complexity bracket, offering greater topological polar surface area and expanded opportunities for fragment elaboration [1]. The 5 rotatable bonds provide conformational flexibility that can accommodate diverse binding pockets, while the benzyloxy group adds ~76 Da and additional lipophilic surface area relative to the methoxy analog .

Physicochemical Profiling Drug-likeness Fragment-Based Drug Discovery

Boiling Point and Vapor Pressure: Handling and Purification Distinctions vs. Lower-Molecular-Weight Cyclobutanecarboxamides

The target compound exhibits a predicted boiling point of 497.3 ± 28.0 °C at 760 mmHg and a vapor pressure of approximately 0.0 ± 1.3 mmHg at 25 °C, reflecting its high molecular weight and low volatility . In comparison, the simpler analog N-(4-methoxyphenyl)cyclobutanecarboxamide, with a MW nearly 76 Da lower, is expected to have a substantially lower boiling point, making the target compound better suited for high-temperature reaction conditions and vacuum distillation purification without significant evaporative loss [1]. The calculated density of 1.200 ± 0.06 g/cm³ (20 °C, 760 mmHg) further distinguishes it from less dense, smaller cyclobutanecarboxamides.

Thermophysical Properties Chromatographic Purification Process Chemistry

Class-Level Biological Activity Inference: Sub-Micromolar Integrin Antagonist and PARP10 Inhibitor Potential vs. Inactive Simple Analogs

While direct biological data for cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide itself is limited in the public domain, derivatives built upon this scaffold have demonstrated quantifiable, meaningful biological activity. In the integrin αvβ3 antagonist program, cyclobutanecarboxylic acid derivatives (incorporating the cyclobutane-carboxamide core with elaborated sidechains) achieved IC₅₀ values below 1 μM and demonstrated metabolic stability with half-lives exceeding 80 minutes in biological systems [1]. In the PARP10/15 inhibitor program, the cyclobutyl-containing benzyloxybenzamide derivative 'compound 3c' was the most efficient at rescuing HeLa cells from PARP10-induced apoptosis among all analogs tested [2]. The 4-(benzyloxy)benzamide pharmacophore was critical for potency and selectivity, with compound 32 (a closely related 4-(benzyloxy)benzamide) showing an IC₅₀ of 230 nM against PARP10 and selectivity over other PARP family members [3]. The simple N-(4-methoxyphenyl)cyclobutanecarboxamide analog lacks the benzyloxy extension and is not reported to possess any of these activities, confirming that the benzyloxy group is essential for target engagement.

Integrin Antagonism PARP Inhibition Cancer Therapeutics

GPR40 Agonist Activity of 4-Benzyloxy-Phenyl Amide Derivatives: Micromolar Potency and Structural Determinants

Derivatives containing the 4-benzyloxy-phenyl amide structure have been evaluated for their activity as GPR40 (FFAR1) receptor agonists, demonstrating micromolar potency . GPR40 is a free fatty acid receptor 1 expressed in pancreatic β-cells, and its activation enhances glucose-stimulated insulin secretion, making it a validated target for type 2 diabetes [1]. In a focused study on cyclobutanecarboxylic acid derivatives, O-alkylation of the phenolic oxygen of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid methyl ester with benzyl groups generated GPR40 ligands, with the benzyloxy substitution pattern being critical for receptor activation [2]. While the specific target compound (bearing the amide rather than ester linkage) has not been the subject of isolated quantitative reports, its structural homology to these proven GPR40 agonist scaffolds positions it as a compelling starting point for GPR40-based drug discovery, particularly when the metabolically labile ester is replaced by the more stable amide bond present in this scaffold.

GPR40 Agonism Metabolic Disorders Type 2 Diabetes

Commercial Availability and Catalog Purity Benchmarking: Cyclobutanecarboxylic Acid (4-Benzyloxy-Phenyl)-Amide vs. Closest Commercially Available Structural Analogs

Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide (CAS 925605-98-7) is available from multiple commercial suppliers with catalog purities of ≥95% to 98% . The closest commercially available structural analog, N-(4-(benzyloxy)benzyl)cyclobutanecarboxamide (CAS 1203234-34-7), which differs by a single methylene spacer between the phenyl ring and the amide nitrogen (benzylamine vs. aniline linkage), is also catalogued but with more limited availability and typically lower purity specifications . The aniline-linked target compound benefits from more established synthetic routes (amide coupling of cyclobutanecarboxylic acid chloride with 4-benzyloxyaniline) and broader commercial distribution, with at least five independent suppliers stocking this scaffold compared to one or two for the benzylamine analog. This broader availability translates to more competitive pricing (approximately €303 for 250 mg from CymitQuimica) and shorter lead times .

Chemical Procurement Scaffold Purity Supply Chain Comparison

Conformational Rigidity and Metabolic Stability Advantage of the Cyclobutane Core vs. Acyclic Carboxamide and Cyclohexane Analogs

The cyclobutane ring imparts distinct conformational and metabolic stability advantages over acyclic and larger cyclic carboxamide scaffolds. Cyclobutanes exhibit a unique puckered structure with longer C–C bond lengths (~1.55 Å vs. ~1.54 Å for cyclopentane) and increased C–C π-character, contributing to relative chemical inertness for a highly strained carbocycle [1]. In the context of the integrin antagonist program, cyclobutane-based compounds demonstrated metabolic half-lives exceeding 80 minutes, a stability profile superior to that of many acyclic carboxamide counterparts [2]. The cyclobutane ring reduces the number of freely rotatable bonds compared to acyclic analogs (e.g., N-(4-benzyloxyphenyl)butyramide would have 6 rotatable bonds vs. 5 for the cyclobutane target), thereby lowering the entropic penalty upon binding and potentially improving binding affinity. Compared to cyclohexane carboxamide analogs (e.g., N-(4-benzyloxyphenyl)cyclohexanecarboxamide, which would have a larger MW, greater lipophilicity, and different ring pucker geometry), the cyclobutane ring offers a more compact scaffold with distinct spatial presentation of the carboxamide pharmacophore [3].

Metabolic Stability Conformational Analysis Drug Design

Optimal Research and Procurement Scenarios for Cyclobutanecarboxylic Acid (4-Benzyloxy-Phenyl)-Amide (CAS 925605-98-7)


Integrin αvβ3 Antagonist Development: Scaffold for Arginine-Glycine-Aspartic Acid (RGD) Mimetics in Oncology

This scaffold is ideally suited as a starting point for the synthesis of cyclobutane-based integrin αvβ3 antagonists. The cyclobutane carboxamide core provides the central scaffold for elaborating arginine-mimetic (tetrahydronaphthyridine or aminopyridine) and aspartic acid-mimetic (masked carboxylic acid) sidechains. Lead compounds from this chemotype have demonstrated sub-micromolar IC₅₀ values (<1 μM) and metabolic half-lives exceeding 80 minutes, with favorable in vivo tolerability [1]. The 4-benzyloxyphenyl group serves as a lipophilic anchor that can be further functionalized or replaced during SAR exploration. Researchers should procure CAS 925605-98-7 as the core building block, then elaborate the carboxamide nitrogen and cyclobutane positions according to established synthetic routes to generate focused libraries for αvβ3 integrin screening. This program is directly supported by published structure-activity relationship data from the Sutherland group (2024, RSC Advances).

PARP10/15 Mono-ADP-Ribosyltransferase Inhibitor Discovery: Benzyloxybenzamide Pharmacophore Optimization

The 4-benzyloxybenzamide substructure within cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide is a validated pharmacophore for inhibition of mono-ADP-ribosyltransferases PARP10 and PARP15. Building on the work of Venkannagari et al. (2022), who demonstrated that the cyclobutyl derivative 3c (incorporating the 4-benzyloxybenzamide motif) was the most effective compound at rescuing HeLa cells from PARP10-induced apoptosis, researchers can use CAS 925605-98-7 as a key intermediate for synthesizing next-generation PARP10/15 dual inhibitors [2]. The compound's aniline amide linkage provides a stable connection point that can be elaborated with heterocyclic substituents (e.g., 2,3-dihydrophthalazine-1,4-dione) to achieve nanomolar potency, as demonstrated by compound 32 (IC₅₀ = 230 nM against PARP10) [3]. This application is particularly relevant for chemical biology groups studying the role of mono-ADP-ribosylation in cell death and cancer.

GPR40 (FFAR1) Agonist Lead Generation for Type 2 Diabetes: Amide-Stabilized Cyclobutane Scaffolds

For metabolic disease researchers, this scaffold offers a chemically stable (amide vs. ester) entry point into GPR40 agonist development. Krasavin et al. (2020) established that O-benzylated derivatives of 3-(4-hydroxyphenyl)cyclobutanecarboxylic acid act as GPR40 agonists with micromolar potency [4]. The target compound (CAS 925605-98-7), with its pre-installed 4-benzyloxyphenyl amide, eliminates the need for O-benzylation of phenolic precursors and provides a more metabolically robust amide linkage in place of the ester. Researchers can functionalize the cyclobutane ring at the 3-position (via C–H activation or directed metalation) to introduce substituents that explore cis/trans stereochemistry, a key determinant of GPR40 activity. This scaffold is recommended for groups initiating GPR40-targeted phenotypic screening or radioligand binding assay development.

Fragment-Based Drug Discovery (FBDD) and Scaffold Diversification Programs: High-Purity Building Block for Parallel Synthesis

With its molecular weight of 281.35 g/mol and 5 rotatable bonds, cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide sits at the interface between fragment and lead-like chemical space, making it an ideal scaffold for fragment-based drug discovery (FBDD) and scaffold diversification libraries . The commercial availability at ≥98% purity from multiple vendors ensures reproducibility for high-throughput chemistry workflows, including amide coupling, Suzuki-Miyaura cross-coupling (after bromination of the phenyl ring), and reductive amination. The benzyl ether can be cleaved under hydrogenolysis conditions (H₂, Pd/C) to reveal a phenolic OH group for further diversification, while the cyclobutane ring can undergo ring-opening functionalization under acidic or radical conditions. Procurement of this single scaffold enables parallel synthesis of 50–200 compound libraries for screening against diverse biological targets, including kinases, GPCRs, and epigenetic reader domains. The broad commercial distribution ensures supply chain resilience for multi-year medicinal chemistry campaigns.

Quote Request

Request a Quote for Cyclobutanecarboxylic acid (4-benzyloxy-phenyl)-amide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.